Mordant Yellow 10

Catalog No.
S996860
CAS No.
6054-99-5
M.F
C13H10N2NaO6S
M. Wt
345.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mordant Yellow 10

CAS Number

6054-99-5

Product Name

Mordant Yellow 10

IUPAC Name

disodium;4-[(3-carboxy-4-oxidophenyl)diazenyl]benzenesulfonate

Molecular Formula

C13H10N2NaO6S

Molecular Weight

345.28 g/mol

InChI

InChI=1S/C13H10N2O6S.Na/c16-12-6-3-9(7-11(12)13(17)18)15-14-8-1-4-10(5-2-8)22(19,20)21;/h1-7,16H,(H,17,18)(H,19,20,21);

InChI Key

HWLCMAGFIWJSCJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)[O-])C(=O)O)S(=O)(=O)[O-].[Na+].[Na+]

Synonyms

2-Hydroxy-5-[2-(4-sulfophenyl)diazenyl]benzoic Acid Disodium Salt; 2-Hydroxy-5-[(4-sulfophenyl)azo]benzoic Acid Disodium Salt; C.I. Mordant Yellow 10 Disodium salt; Acid Chrome Yellow; Acid Mordant Dark Yellow GG; Acid Mordant Yellow 2G; Acidic Mediu

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)S(=O)(=O)O.[Na]

Spectrometric Determination of Iron (III)

Mordant Yellow 10 acts as an organic reagent for the spectrometric determination of Iron (III). When combined with Iron (III), Mordant Yellow 10 forms a colored complex that can be measured using a technique called spectrophotometry [, ]. The intensity of the color is directly proportional to the concentration of Iron (III) present. This allows researchers to quantify the amount of Iron (III) in a sample by measuring the absorbance of the solution at a specific wavelength of light [].

Mordant Yellow 10, also known as Acid Yellow 3 or 5-(4-sulfophenylazo)salicylic acid disodium salt, is a synthetic azo dye characterized by its vibrant yellow color. Its chemical formula is C13H8N2Na2O6S\text{C}_{13}\text{H}_{8}\text{N}_{2}\text{Na}_{2}\text{O}_{6}\text{S} and it features an azo group (-N=N-) connecting two aromatic rings, along with sulfonic acid and hydroxyl functional groups that enhance its solubility and reactivity in various applications. This compound is primarily utilized in the textile industry for dyeing natural fibers such as wool and silk, as well as synthetic fibers like nylon .

The mechanism by which MY10 interacts with iron (III) to form a colored complex is not well-documented in publicly available scientific research. However, it is likely that the negatively charged sulfonate and carboxylate groups on MY10 chelate (bind) with the iron (III) ion, leading to complex formation and a characteristic color change detectable by spectroscopy [].

MY10 can cause skin and eye irritation and may be harmful if inhaled or swallowed []. Safety data sheets from chemical suppliers recommend wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators when handling MY10 [].

  • Reduction: Under anaerobic conditions, the azo bond can be cleaved, resulting in aromatic amines such as 5-aminosalicylic acid and sulfanilic acid. This reduction is often facilitated by specific enzymes found in bacteria.
  • Oxidation: The compound can be oxidized using strong oxidizing agents like hydrogen peroxide, leading to various degradation products.
  • Photocatalytic Degradation: Mordant Yellow 10 can be degraded through advanced oxidation processes involving photocatalysis, which generates reactive species that attack the dye molecule .

Mordant Yellow 10 exhibits biological activity primarily related to its environmental persistence and potential toxicity. It can cause skin irritation and serious eye damage upon contact, and it may pose respiratory risks if inhaled. The compound has been studied for its biodegradation pathways, where certain bacteria can utilize it as a carbon source, effectively reducing its environmental impact through metabolic processes.

The synthesis of Mordant Yellow 10 typically involves the following steps:

  • Diazotization: Sodium p-aminobenzenesulfonate is treated with sodium nitrite in an acidic medium to form a diazonium salt.
  • Azo Coupling: The diazonium salt is then coupled with salicylic acid to produce the final dye product.
  • Purification: The product is salted out, filtered, and dried to obtain Mordant Yellow 10 in its crystalline form
    3
    .

In industrial settings, this process is optimized for yield and purity, utilizing raw materials such as sulfuric acid and refined salt.

Mordant Yellow 10 has diverse applications beyond textile dyeing:

  • Textile Industry: Primarily used for dyeing wool, silk, and nylon.
  • Environmental Science: Serves as a model pollutant in studies assessing wastewater treatment technologies due to its persistence.
  • Material Science: Explored for developing chelating materials to remove metal ions from aqueous solutions due to its ability to form stable complexes with metals like iron .

Research on Mordant Yellow 10 has focused on its interactions with various materials and biological systems:

  • Adsorption Studies: The dye's anionic nature allows it to adsorb onto materials like activated carbon and ferrihydrite, facilitating removal from wastewater.
  • Complexation: Its functional groups enable it to act as a ligand for metal ions, which is valuable in developing materials for environmental remediation .

Similar Compounds

Mordant Yellow 10 shares structural characteristics with several other azo dyes. Here are some similar compounds:

  • Mordant Yellow 3
  • Mordant Yellow 4
  • Mordant Yellow 5

Comparison

Mordant Yellow 10 is unique due to its specific combination of sulfonic acid and nitro functional groups. This structure confers superior lightfastness and washfastness compared to other similar compounds. Additionally, its capacity to form stable complexes with metal ions enhances its effectiveness in applications such as textile dyeing and environmental remediation efforts.

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

345.01572650 g/mol

Monoisotopic Mass

345.01572650 g/mol

Heavy Atom Count

23

General Manufacturing Information

Benzoic acid, 2-hydroxy-5-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:2): ACTIVE

Dates

Modify: 2023-08-15

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